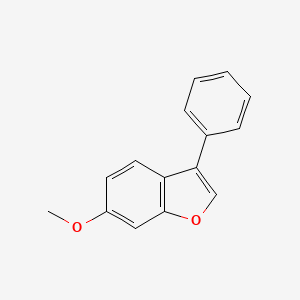

6-Methoxy-3-phenyl-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58468-44-3 |

|---|---|

Molecular Formula |

C15H12O2 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

6-methoxy-3-phenyl-1-benzofuran |

InChI |

InChI=1S/C15H12O2/c1-16-12-7-8-13-14(10-17-15(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3 |

InChI Key |

JMRUHSORDOXWAZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 3 Phenyl Benzofuran and Its Structural Analogs

Classical and Modern Strategies for Benzofuran (B130515) Ring Construction

The synthesis of the benzofuran ring can be achieved through a variety of strategic bond formations. Modern synthetic chemistry has seen a surge in catalytic methods, particularly those employing transition metals, which offer high efficiency and functional group tolerance. nih.gov

Cyclodehydration and Cyclization Approaches

Cyclodehydration represents a classical and direct approach to the benzofuran nucleus. This method typically involves the acid-catalyzed intramolecular cyclization of α-phenoxy ketones. For instance, the cyclodehydration of 2-phenoxy acetophenone (B1666503) can yield 3-phenylbenzofuran. researchgate.net A notable reagent for this transformation is Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which has been shown to effectively promote the cyclization of various α-phenoxy ketones to produce 3-substituted or 2,3-disubstituted benzofurans under mild conditions. researchgate.net

Another approach involves the Lewis acid-catalyzed cyclodehydration of 2-methoxydeoxybenzoins, which can be prepared from 2-methoxychalcone epoxides. This two-step process, utilizing BF₃·Et₂O followed by 48% HBr, provides high yields of 2-arylbenzofurans. mdpi.com Furthermore, FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones serves as a method for constructing the benzofuran ring through direct oxidative aromatic C–O bond formation. The presence of an alkoxy substituent on the benzene (B151609) ring of the substrate is crucial for the efficiency of this cyclization. mdpi.com

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis has become a powerful tool for benzofuran synthesis, enabling a range of cyclization reactions with high efficiency and selectivity. nih.gov One common strategy involves the Sonogashira coupling of 2-halophenols with terminal alkynes, followed by an intramolecular cyclization. This can be performed in a one-pot process using a [Pd(η3-C3H5)Cl]2 catalyst with a tetraphosphine ligand. nih.gov

Other palladium-catalyzed methodologies include:

Tandem C-H Functionalization/Cyclization: A strategy for synthesizing 2,3-disubstituted 5-hydroxybenzofuran derivatives has been developed using a palladium-catalyzed reaction between benzoquinone and terminal alkynes. In this process, the benzoquinone acts as both a reactant and an oxidant, and the reaction proceeds without the need for a base, ligand, or external oxidant. nih.gov

Heck-Type Oxyarylation: An operationally simple method for the direct arylation and ring closure of benzofurans with aryl iodides has been reported. This reaction is proposed to proceed via a Heck-type oxyarylation mechanism and is tolerant of a wide range of derivatives. acs.org

Cyclization of 1,6-Enynes: Silyl benzofurans can be synthesized via a palladium-catalyzed tandem cyclization and silylation of easily accessible 1,6-enynes and disilanes. This protocol is noted for its excellent functional group tolerance and mild reaction conditions. rsc.orgbohrium.comrsc.org

Oxidative Cyclization: Palladium(II) catalysts can be used for the oxidative cyclization of allyl aryl ethers to form 2-methylbenzofurans. This reaction likely proceeds through olefin activation, nucleophilic attack, and β-hydride elimination. nih.gov

A summary of selected palladium-catalyzed reactions is presented in Table 1.

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis

| Starting Materials | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|

| Benzoquinone, Terminal Alkynes | Palladium catalyst | 2,3-Disubstituted 5-hydroxybenzofurans | nih.gov |

| Benzofuran, Aryl Iodides | Pd(OAc)₂ | Dihydrobenzofuro[3,2-b]-benzofurans | acs.org |

| 1,6-Enynes, Disilanes | Pd(PPh₃)₂Cl₂ / P(o-tol)₃ | Silyl Benzofurans | rsc.orgbohrium.comrsc.org |

| Allyl Aryl Ethers | Pd(II) catalyst | 2-Methylbenzofurans | nih.gov |

Copper-Based Catalytic Methodologies

Copper catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of benzofurans. acs.org Copper-catalyzed reactions often proceed via different mechanistic pathways and can be used for a variety of benzofuran syntheses.

Key copper-based strategies include:

One-Pot Tandem Reactions: A copper-catalyzed, one-pot tandem reaction has been developed for the synthesis of functionalized benzofurans from o-iodophenols, acyl chlorides, and phosphorus ylides. The reaction proceeds through the in situ formation of allenes, followed by an oxa-Michael addition and copper-catalyzed C-arylation. organic-chemistry.org

Aerobic Oxidative Cyclization: A regioselective synthesis of polysubstituted benzofurans can be achieved using a copper catalyst and molecular oxygen from phenols and alkynes in a one-pot procedure. This transformation involves a sequential nucleophilic addition of phenols to alkynes followed by oxidative cyclization. rsc.org

Intramolecular O-Arylation: In conjunction with iron(III)-catalyzed halogenation, copper catalysis can be used for the intramolecular O-arylation of 1-(2-haloaryl)ketones to form the benzofuran ring. nih.gov

Domino Hydration/Annulation: Copper iodide can mediate a domino hydration of the C-F bond of 2-fluorophenylacetylene derivatives, followed by an intramolecular annulation to yield benzofurans. mdpi.com

Table 2 provides an overview of some copper-catalyzed methods.

Table 2: Examples of Copper-Catalyzed Benzofuran Synthesis

| Starting Materials | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|

| o-Iodophenols, Acyl Chlorides, Phosphorus Ylides | CuBr / 1,10-phenanthroline | Functionalized Benzofurans | organic-chemistry.org |

| Phenols, Alkynes | Copper catalyst / O₂ | Polysubstituted Benzofurans | rsc.org |

| 1-(2-Haloaryl)ketones | CuI | 2,3-Disubstituted Benzofurans | nih.gov |

| 2-Fluorophenylacetylene derivatives | CuI | Benzofurans | mdpi.com |

Radical Reaction Pathways for Benzofuran Formation

Radical cyclization reactions provide a unique avenue for the synthesis of benzofuran derivatives, often allowing for the construction of complex polycyclic systems. nih.gov One such method involves a cascade radical cyclization/intermolecular coupling of 2-azaallyls. In this process, a single-electron transfer from 2-azaallyl anions to 2-iodo aryl allenyl ethers initiates a radical cyclization, which is then followed by an intermolecular radical-radical coupling to form complex benzofurylethylamine derivatives. nih.gov Another approach utilizes heteroatom anions as super-electron-donors to initiate radical reactions for the synthesis of 3-substituted benzofurans. researchgate.net

Intermolecular Annulation Protocols

Intermolecular annulation reactions are a powerful strategy for constructing the benzofuran ring from simple, readily available starting materials. These reactions often involve a cascade of bond-forming events. For example, HClO₄-mediated intermolecular annulation of phenols and α-methoxy-β-ketoesters can selectively produce benzofuran derivatives in the presence of water. In this process, the α-methoxy-β-ketoester is converted to an α-methoxyacetophenone, which then undergoes annulation with the phenol (B47542). thieme-connect.comthieme-connect.com

Other annulation strategies include:

[4+1] Annulation: A one-pot synthesis of 2,3-dihydrobenzofurans and other heterocycles has been achieved through a [4+1] annulation of para-quinone methides with bromonitromethane (B42901) under metal-free conditions. rsc.org

[4+3] Annulation: Benzofuran-fused 1,4-diazepinones can be synthesized via a Cs₂CO₃-mediated formal [4+3] cycloaddition of benzofuran-derived azadienes and α-bromohydroxamates. rsc.org

Double 1,4-Addition/Intramolecular Annulation: A cascade reaction between propargylamines and two equivalents of imidazolium (B1220033) methylides provides efficient access to structurally diverse dibenzofurans. nih.gov

Targeted Synthesis of 6-Methoxy-3-phenyl-benzofuran Derivatives

The synthesis of specifically substituted benzofurans, such as those bearing a methoxy (B1213986) group at the 6-position and a phenyl group at the 3-position, often requires multi-step procedures starting from appropriately functionalized precursors. A documented route to a related compound, (6-methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone, involves the reaction of paeonol (B1678282) (4-methoxyacetophenone) with 2-bromoacetophenone (B140003) under basic conditions. The paeonol provides the 6-methoxy-3-methylbenzofuran (B3121644) skeleton upon cyclization.

For the synthesis of this compound, a plausible approach would involve the cyclodehydration of an α-phenoxy ketone derived from 4-methoxyphenol (B1676288) and 2-phenyl-1-ethanone. The general principle of this cyclization is supported by studies on similar substrates. researchgate.net

Furthermore, the synthesis of 6-Methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran has been described, typically involving a multi-step process starting from 4-methoxybenzaldehyde (B44291) and 2-methylphenol. The process includes a condensation reaction to form an intermediate, followed by cyclization to establish the benzofuran core, and subsequent methoxylation. While this example has a different substitution pattern at the 2- and 3-positions, the general strategies for introducing the methoxy group and constructing the benzofuran ring are relevant.

Functionalization of the Benzofuran Core via Substitution Reactions

Functionalization of the pre-formed benzofuran ring system is a common strategy to introduce or modify substituents. Electrophilic substitution reactions, such as halogenation, can be employed to introduce a handle for further transformations. For instance, bromination of a benzofuran can be followed by substitution reactions to introduce various functional groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl groups like the phenyl moiety onto the benzofuran core. rsc.orglookchem.com These reactions typically involve the coupling of a halogenated benzofuran with an appropriate boronic acid or ester. rsc.org

Another approach involves the direct C-H functionalization of the benzofuran ring. This modern technique avoids the need for pre-functionalization with halides and offers a more atom-economical route to substituted benzofurans. nih.gov For example, rhodium-catalyzed carbonylative benzannulation can be used to construct highly substituted benzofuran cores. lookchem.com

Table 1: Examples of Substitution Reactions for Benzofuran Functionalization

| Reaction Type | Reagents and Conditions | Resulting Functionalization |

| Halogenation | N-Bromosuccinimide (NBS) | Introduction of a bromine atom |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Introduction of an aryl group |

| C-H Arylation | Aryl halide, Pd catalyst, oxidant | Direct introduction of an aryl group |

Introduction of Methoxy and Phenyl Moieties at Specific Positions

The specific placement of the methoxy group at the 6-position and the phenyl group at the 3-position often begins with appropriately substituted starting materials. A common precursor is a substituted phenol bearing a methoxy group. For example, paeonol (4-methoxyacetophenone) can serve as a starting material, providing the methoxy group at the desired position on the benzene ring which will become part of the benzofuran. The phenyl group is typically introduced through various cyclization strategies.

One classic method is the acid-catalyzed cyclodehydration of α-phenoxyacetophenones. researchgate.net In this approach, a phenol (containing the methoxy group) is reacted with an α-haloacetophenone (which will provide the atoms for the furan (B31954) ring and the C3-phenyl group). The resulting α-phenoxyacetophenone is then cyclized under acidic conditions. researchgate.net

Palladium-catalyzed reactions are also extensively used. For instance, the coupling of a terminal alkyne with an o-hydroxy aryl halide can directly lead to the formation of a 2,3-disubstituted benzofuran. rsc.orgjocpr.com By selecting an o-iodophenol with a methoxy group and a phenyl-substituted terminal alkyne, one can construct the desired this compound skeleton. jocpr.com The Sonogashira coupling is a key reaction in this context, often followed by an intramolecular cyclization. rsc.org

Multi-Component and One-Pot Synthetic Strategies

To enhance synthetic efficiency, multi-component and one-pot reactions have been developed for the synthesis of benzofurans. These strategies combine several reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste. nih.govrsc.org

A notable one-pot approach involves the reaction of o-hydroxy aldehydes, amines, and terminal alkynes in the presence of a copper catalyst. nih.govacs.org This method allows for the assembly of the benzofuran core from simple and readily available starting materials in a single step. Another example is the palladium-catalyzed one-pot synthesis of 2-arylbenzofurans from 2-hydroxyarylacetonitriles and sodium sulfinates. nih.gov

Furthermore, sequential reactions can be performed in one pot, such as the iron(III)-catalyzed halogenation of ketones followed by a copper-mediated O-arylation and cyclization. nih.gov Such tandem processes are highly valuable for rapidly building molecular complexity. nih.gov

Table 2: Comparison of Synthetic Strategies

| Strategy | Description | Advantages |

| Linear Synthesis | Stepwise construction and functionalization | Good control over each step |

| Convergent Synthesis | Separate synthesis of fragments followed by coupling | Increased overall yield |

| One-Pot Synthesis | Multiple reactions in a single vessel | Time and resource efficient, reduced waste |

| Multi-Component Reaction | Three or more reactants combine in a single step | High atom economy, rapid access to complexity |

Stereoselective Synthesis and Diastereomeric Control in Benzofuran Production

When the benzofuran core or its substituents contain stereocenters, controlling the stereochemistry of the product becomes crucial. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts or auxiliaries. For instance, chiral squaramide catalysts have been successfully employed in the asymmetric cyclization of azadienes with azlactones to afford benzofuran-fused N-heterocycles with high enantioselectivity. acs.orgacs.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of benzofurans. This includes the use of greener solvents, catalysts, and reaction conditions. nih.gov

One approach is the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, as an alternative to volatile organic solvents. nih.govacs.org For example, a one-pot synthesis of benzofuran derivatives has been reported using a copper iodide catalyst in a choline (B1196258) chloride-ethylene glycol-based DES. nih.gov

Reaction Mechanisms and Chemical Transformations of 6 Methoxy 3 Phenyl Benzofuran Derivatives

Mechanistic Investigations of Benzofuran (B130515) Ring Formation

The construction of the benzofuran nucleus is a cornerstone of synthetic organic chemistry, with numerous methodologies developed to achieve this goal. nih.gov These methods often rely on the cyclization of appropriately substituted phenolic precursors. thieme-connect.com

A predominant strategy for synthesizing the benzofuran ring system involves intramolecular cyclization, where a key O-C2 bond is formed. This can be achieved through various precursors and mechanistic routes.

One common pathway is the cyclization of α-aryloxy ketones. organic-chemistry.org For instance, the reaction can proceed via the deprotonation of a phenolic hydroxyl group, which then enables a nucleophilic attack on an electrophilic carbon, leading to the formation of the benzofuran ring through intramolecular nucleophilic substitution. Palladium-catalyzed processes involving direct C-H bond functionalization can also facilitate the final intramolecular cyclization step to yield 2-substituted benzofurans. organic-chemistry.org

Another significant route is the tandem deprotection-cyclization of 2-methoxyphenylacetones, promoted by reagents like boron tribromide, to furnish 2-methylbenzofurans. jocpr.com In the context of 6-methoxy-3-phenyl-benzofuran, a plausible synthetic route could involve the cyclization of a precursor like an α-(2-hydroxy-4-methoxyphenyl)deoxybenzoin.

A proposed mechanism for the formation of a 2-arylbenzofuran involves the nucleophilic addition of a phenol's hydroxy group to the carbonyl carbon of a protonated α-methoxyacetophenone, forming an intermediate which then undergoes intramolecular cyclization to yield the benzofuran. thieme-connect.com

Table 1: Examples of Intramolecular Cyclization Precursors for Benzofuran Synthesis

| Precursor Type | Key Transformation | Catalyst/Reagent Example | Reference |

| α-Aryloxy Ketones | Cyclodehydration | Ir(III) catalyst | organic-chemistry.org |

| o-Alkynylphenols | Hydroalkoxylation | Transition metals | thieme-connect.com |

| 2-Iodophenols and Terminal Alkynes | Sonogashira Coupling & Cyclization | Pd/Cu | nih.govacs.org |

| 2-Methoxyphenylacetones | Deprotection & Cyclization | Boron tribromide | jocpr.com |

| Phenol (B47542) & α-Methoxy-β-ketoester | Intermolecular Annulation | HClO₄ | thieme-connect.comthieme-connect.com |

Catalysts and reagents are pivotal in directing the efficiency and selectivity of benzofuran ring formation. Transition metals, Lewis acids, and bases are all extensively employed. nih.gov

Transition Metal Catalysis : Palladium and copper are frequently used in combination, particularly in Sonogashira coupling reactions between o-iodophenols and terminal alkynes, followed by intramolecular cyclization. nih.govacs.org The (PPh₃)PdCl₂/CuI system is a classic example. nih.govacs.org Rhodium-based catalysts can mediate arylation and subsequent cyclization between propargyl alcohols and aryl boronic acids. nih.govacs.org Iridium catalysts have been shown to be effective in the cyclodehydration of α-aryloxy ketones. organic-chemistry.org

Lewis and Brønsted Acid Catalysis : Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂), can promote Domino reactions that culminate in benzofuran formation. nih.gov Brønsted acids like perchloric acid (HClO₄) mediate the intermolecular annulation of phenols with α-methoxy-β-ketoesters to selectively form benzofurans, particularly in the presence of water. thieme-connect.comthieme-connect.com In this specific reaction, the acid facilitates the hydrolysis and decarboxylation of the ketoester to an α-methoxyacetophenone intermediate, which then reacts with the phenol. thieme-connect.com

Base-Mediated Cyclization : Bases such as potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N) are crucial for facilitating deprotonation steps, enabling the nucleophilic attack that initiates cyclization. nih.gov For example, K₂CO₃ is used to deprotonate the phenolic hydroxyl group in reactions starting from o-hydroxyacetophenones.

Single-electron-transfer (SET) processes represent an alternative mechanistic paradigm for constructing the benzofuran ring. nih.gov This approach involves the generation of radical intermediates. Recent studies have shown that heteroatom-centered anions, such as lithium diphenylphosphanide, can function as super-electron-donors (SEDs). nih.gov These SEDs initiate a SET reaction with substrates like 2-iodophenyl allenyl ethers. nih.gov The process involves the formation of a non-covalent ionic complex, a SET reaction to generate neutral radical intermediates, and subsequent coupling to afford the 3-substituted benzofuran product. nih.gov This radical generation/coupling mechanism provides a facile route to functionalized benzofurans. nih.gov

Electrophilic Aromatic Substitution Reactions on the Benzofuran Nucleus

The benzofuran nucleus can undergo electrophilic aromatic substitution. The reactivity of the ring system is influenced by the electron-donating nature of the ether oxygen and any activating groups on the benzene (B151609) ring, such as the 6-methoxy group. According to frontier orbital theory, the carbons with greater frontier electron populations are more susceptible to attack by electrophiles. researchgate.net

For this compound, the 6-methoxy group is a powerful activating ortho-, para-director, enhancing the electron density of the benzene ring, particularly at the C5 and C7 positions. The furan (B31954) ring is also susceptible to electrophilic attack, typically at the C2 position.

Common electrophilic substitution reactions include:

Halogenation : Bromination or chlorination can occur on the benzofuran core, often directed to positions ortho or para to the activating methoxy (B1213986) group. The introduction of halogen atoms can significantly alter the biological activity of the resulting derivatives. nih.gov

Friedel-Crafts Reactions : Acylation and aroylation are classic electrophilic substitution reactions. For example, the Friedel-Crafts aroylation of benzofuran derivatives with reagents like 4-methoxy benzoyl chloride in the presence of a Lewis acid (e.g., SnCl₄) has been reported to yield the corresponding methanones. researchgate.net

Formylation : Vilsmeier formylation of a 3-phenyl-5,7-dimethoxybenzo[b]furan using N,N-dimethylformamide and phosphorus oxychloride successfully introduces a formyl group at the C2-position. researchgate.net

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Benzofurans

| Reaction | Reagents | Typical Position of Substitution | Reference |

| Halogenation | Br₂, Cl₂ | Benzene ring (ortho/para to activators) | |

| Friedel-Crafts Aroylation | RCOCl, Lewis Acid (e.g., SnCl₄) | C2 or C3 position | researchgate.net |

| Vilsmeier Formylation | DMF, POCl₃ | C2 position | researchgate.net |

Nucleophilic Reactivity and Additions to the Furan Ring

While electrophilic substitution is more common, the benzofuran system can also exhibit reactivity towards nucleophiles, although this is less frequently exploited. The furan ring, being relatively electron-rich, is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups or through specific catalytic cycles.

One relevant example, although it concerns the formation of the ring rather than a reaction on a pre-formed nucleus, is the nickel-catalyzed intramolecular nucleophilic addition of an aryl halide to an aryl ketone, which provides a route to benzofuran derivatives. organic-chemistry.org Ring-opening reactions can also occur under certain conditions. For instance, nickel-catalyzed ring-opening of benzofurans via Ni-H insertion and subsequent β-O elimination has been developed to prepare ortho-functionalized phenols. acs.org

Oxidative and Reductive Transformations of this compound

The this compound scaffold can be modified through oxidation and reduction reactions, targeting either the heterocyclic furan ring or the substituents.

Oxidation : The benzofuran ring can be subjected to oxidation using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of quinones or other oxidized derivatives, potentially involving cleavage of the furan ring.

Reduction : The furan portion of the benzofuran molecule can be reduced. Catalytic hydrogenation, often using hydrogen gas (H₂) in the presence of a palladium catalyst, can reduce the double bond in the furan ring to yield dihydrobenzofuran derivatives. Other reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), can also be employed to achieve reduction, typically of substituent groups like ketones if present.

Rearrangement Reactions Involving Benzofuran Derivatives

The structural backbone of benzofuran derivatives can be created or modified through various rearrangement reactions. These reactions are pivotal in synthetic chemistry, often providing pathways to novel or complex molecular structures that are otherwise difficult to access.

One notable example involves an unusual rearrangement of a benzopyran group into a benzofuran group. This transformation was observed during the synthesis of coumarin-based compounds intended as acetylcholinesterase (AChE) inhibitors. nih.govresearchgate.net The process starts with 3-bromo-6-methyl-4-morpholinocoumarin, which, when reacted with piperazine (B1678402) substituents, unexpectedly yields rearranged benzofuran products instead of the anticipated coumarin (B35378) derivatives. nih.govresearchgate.net This acid-catalyzed rearrangement under moderate conditions presents a practical method for preparing biologically relevant benzofuran derivatives from readily available benzopyran precursors. nih.gov

Another significant strategy involves the rearrangement of chalcones. A method has been developed for the highly selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans by transforming 2-hydroxychalcones. nih.gov The reaction proceeds through a cyclized 2,3-dihydrobenzofuran (B1216630) intermediate. Depending on the acidic conditions used, this intermediate can be selectively converted into either 3-acylbenzofurans (via aromatization with methanol (B129727) elimination) or 3-formylbenzofurans (via a diprotonated intermediate followed by ring opening and re-closure). nih.gov This strategy facilitated the successful synthesis of the natural product puerariafuran. nih.gov

Photoinduced rearrangements also offer a pathway to complex heterocyclic systems. The 6π-electrocyclization of 2-(benzofuran-2-yl)-3-phenylpyridine derivatives can be initiated by UV irradiation. rsc.org This reaction leads to the formation of various dihydrobenzo[f]quinolines. The specific isomer obtained (trans, cis, or methyl-substituted) can be controlled by adjusting the solvent, irradiation wavelength, and temperature, demonstrating a versatile, atom-efficient method that avoids the need for transition metal catalysts. rsc.org

| Reaction Type | Starting Material | Product | Key Features | Reference |

| Benzopyran to Benzofuran | 3-Bromo-6-methyl-4-morpholinocoumarin | (5-Methyl-3-morpholinobenzofuran-2-yl) methanone (B1245722) derivatives | Unexpected rearrangement under moderate conditions. | nih.govresearchgate.net |

| Chalcone Rearrangement | 2-Hydroxychalcone derivatives | 3-Acylbenzofurans or 3-Formylbenzofurans | Selective synthesis of isomers based on reaction conditions. | nih.gov |

| Photoinduced 6π-electrocyclization | 2-(Benzofuran-2-yl)-3-phenylpyridine derivatives | Dihydrobenzo[f]quinolines | High atom efficiency, no transition metal catalyst required. | rsc.org |

Derivatization Strategies for Advanced Molecular Architectures

The this compound scaffold serves as a versatile template for the development of advanced molecular architectures through various derivatization strategies. These modifications are aimed at enhancing biological activity, tuning physicochemical properties, and exploring structure-activity relationships (SAR).

A primary strategy involves introducing diverse substituents onto the benzofuran core. Halogenation, particularly bromination, has been shown to increase the cytotoxicity of benzofuran derivatives against cancer cell lines. researchgate.netnih.gov Other common transformations include oxidation, reduction, and electrophilic aromatic substitution to modify the core structure. For instance, the methoxy group at the 6-position can influence the electronic properties of the ring, directing further substitutions.

Another powerful approach is the creation of hybrid molecules, where the benzofuran moiety is fused or linked to other biologically active scaffolds. This strategy aims to combine the pharmacological profiles of different heterocyclic systems to produce synergistic effects. mdpi.com Examples include the synthesis of benzofuran derivatives incorporating:

Piperazine: Linking substituted phenylpiperazine moieties to the benzofuran backbone has been explored for developing AChE inhibitors. nih.gov

Imidazole (B134444) and Quinazolinone: Benzofuran derivatives have been fused with imidazole and quinazolinone scaffolds to create molecules with desirable drug-like profiles and cytotoxicity. mdpi.com

Thiazolidinone: Novel benzofuran derivatives containing a thiazolidinone substituent linked at the C-2 position have been synthesized and shown to possess potent antitumor activity against human liver carcinoma cells. researchgate.net

These derivatization strategies allow for the systematic modification of the parent compound to generate libraries of new chemical entities. The resulting advanced architectures are then evaluated for various biological activities, contributing to the discovery of new therapeutic agents. researchgate.netmdpi.com

| Strategy | Added Moiety/Modification | Resulting Compound Type | Intended Application | Reference |

| Halogenation | Bromine | Bromo-benzofuran derivatives | Enhanced cytotoxicity for anticancer agents. | researchgate.netnih.gov |

| Hybridization | Substituted Phenylpiperazine | Piperazine-benzofuran hybrids | Acetylcholinesterase (AChE) inhibitors. | nih.gov |

| Hybridization | Imidazole / Quinazolinone | Fused imidazole/quinazolinone-benzofuran | Anticancer agents with improved drug-like profiles. | mdpi.com |

| Hybridization | Thiazolidinone | 2-Thiazolidinone-benzofuran derivatives | Antitumor agents. | researchgate.net |

Structure Activity Relationship Sar Studies in 6 Methoxy 3 Phenyl Benzofuran Analogs

Influence of Substituent Position on Chemical Reactivity

The location of substituents on the benzofuran (B130515) scaffold is a critical determinant of the molecule's chemical reactivity and biological activity. nih.gov Studies on various benzofuran derivatives have consistently shown that altering the position of a functional group can lead to significant changes in reaction outcomes and efficacy. For instance, the placement of an electron-donating methoxy (B1213986) group has a pronounced effect; its presence at the C5 position enhances reactivity, whereas its location at the C6 position can result in lower yields in certain palladium-catalyzed reactions. nih.gov Conversely, an electron-withdrawing bromine atom at the C5 position decreases reactivity, but at the C6 position, it leads to a high yield of the product. nih.gov

In the context of biological activity, the position of halogen substituents is particularly influential. nih.gov Research has indicated that the placement of a halogen atom is a crucial factor for the cytotoxic properties of benzofuran derivatives. nih.gov Specifically, the maximum activity is often observed when a halogen is situated at the para position of a phenyl ring attached to the main structure. nih.gov Furthermore, investigations into 2-alkoxycarbonyl derivatives of benzofuran have shown that the highest antiproliferative activity occurs when a methoxy group is located at the C-6 position. mdpi.com This highlights that the strategic placement of substituents is a key factor in modulating the chemical and biological profile of benzofuran analogs.

| Substituent | Position | Effect on Reactivity/Activity |

| Methoxy (-OCH₃) | C5 | Increases reactivity nih.gov |

| Methoxy (-OCH₃) | C6 | Decreases yield in some reactions nih.gov, but enhances antiproliferative activity in others mdpi.com |

| Bromine (-Br) | C5 | Decreases reactivity nih.gov |

| Bromine (-Br) | C6 | Increases yield nih.gov |

| Halogen | para-position of Phenyl ring | Associated with maximum cytotoxic activity nih.gov |

Impact of Methoxy Group on Electron Density and Reactivity

The methoxy group at the 6-position of the benzofuran ring plays a significant role in modulating the molecule's electronic properties and reactivity. As an electron-donating group, it increases the electron density of the aromatic system, which in turn influences the molecule's susceptibility to electrophilic and nucleophilic attack. semanticscholar.org The oxygen atom of the methoxy group creates a region of negative electron density, which can participate in intermolecular interactions. mdpi.com

Role of the Phenyl Substituent in Molecular Conformation and Electronic Properties

The phenyl substituent at the C3 position is a key structural feature that significantly influences both the molecular conformation and the electronic landscape of benzofuran derivatives. The degree of planarity between the benzofuran nucleus and the C3-phenyl ring, measured by the dihedral angle, is highly dependent on the substitution pattern of the phenyl ring itself. rsc.org For instance, the introduction of methyl groups at the C-2′ and/or C-6′ positions of the phenyl ring can lead to a loss of coplanarity between the two ring systems. rsc.org

Effects of Halogenation and Alkyl Substitutions on Benzofuran Derivatives

The introduction of halogen atoms and alkyl groups onto the benzofuran framework provides a powerful tool for modifying the chemical and physical properties of these derivatives.

Halogenation: The addition of halogens such as bromine, chlorine, or fluorine can significantly alter the electronic nature and reactivity of the benzofuran ring. nih.gov Halogen-substituted benzofurans are important intermediates in transition-metal-catalyzed coupling reactions. researchgate.net The process of halogenation, for example with bromine, can proceed through the formation of an adduct which then decomposes to yield the ring-halogenated product. rsc.org The position of halogenation is a critical determinant of the resulting compound's biological activity. nih.gov For instance, the substitution of a halogen on a phenyl ring attached to the benzofuran core is considered beneficial due to the hydrophobic and electron-donating character of halogens, which can enhance cytotoxic properties. nih.gov

Alkyl Substitutions: Alkyl groups, being electron-donating, can also influence reactivity. Phenols bearing electron-donating alkyl groups have been shown to exhibit higher reactivity in benzofuran synthesis. rsc.org However, the size and position of alkyl groups can introduce steric hindrance. msu.edu This steric bulk can impede the approach of reagents, thereby decreasing reaction rates. msu.edu For example, increasing alkyl substitution at the carbon atom bearing a leaving group (the α-carbon) leads to a significant decrease in the rate of nucleophilic substitution reactions. msu.edu This steric effect is a crucial consideration in the design and synthesis of new benzofuran analogs.

| Modification | Effect |

| Halogenation | Increases anticancer activity (Br, Cl, F) nih.gov |

| Creates useful intermediates for coupling reactions researchgate.net | |

| Proceeds via an adduct formation mechanism rsc.org | |

| Alkyl Substitution | Electron-donating groups can increase reactivity rsc.org |

| Can introduce steric hindrance, slowing reaction rates msu.edu |

Conformational Analysis and Steric Effects on Molecular Interactions

The three-dimensional structure and steric properties of 6-methoxy-3-phenyl-benzofuran analogs are pivotal in governing their molecular interactions. Conformational analysis reveals how different parts of the molecule are oriented in space, which directly impacts reactivity and biological function.

A key conformational feature is the dihedral angle between the benzofuran ring system and the phenyl substituent at the C3 position. rsc.org This angle determines the degree of coplanarity, which in turn affects the extent of π-electron conjugation across the molecule. Substituents on the phenyl ring can introduce steric strain that forces the ring to twist out of plane with the benzofuran core. rsc.org

Steric effects, arising from the spatial bulk of substituents, play a significant role in dictating chemical reactivity. msu.edu For example, bulky alkyl groups can physically obstruct the path of an incoming nucleophile, thereby slowing down or preventing a substitution reaction. msu.edu The rigidity of certain structural elements, such as a bridged dioxymethylene group, can lock the molecule into a specific conformation that enhances electronic conjugation between oxygen atoms and the aromatic ring. royalsocietypublishing.org Furthermore, the electronic nature of substituents can have a long-range effect on conformational preference, with electron-releasing and electron-withdrawing groups favoring different spatial arrangements. rsc.org

Computational and Theoretical Investigations of 6 Methoxy 3 Phenyl Benzofuran

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the intricate relationship between the structure of a molecule and its chemical behavior. These methods allow for a detailed examination of electronic properties, molecular stability, and reactivity from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. physchemres.org It is frequently employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a compound. nih.gov For a molecule like 6-Methoxy-3-phenyl-benzofuran, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be performed to predict key structural parameters. nih.govsemanticscholar.org

The process involves optimizing the geometry to find the most stable conformer. physchemres.org For phenylbenzofuran systems, a key parameter is the dihedral angle between the benzofuran (B130515) core and the phenyl ring, which determines the planarity and conjugation of the molecule. nih.gov Studies on similar 2-phenylbenzofuran (B156813) molecules have shown that they tend to adopt a pseudo-planar geometry, which maximizes π-electron delocalization across the structure. physchemres.org The total energy calculated for the optimized structure is a direct indicator of its thermodynamic stability. semanticscholar.org

Illustrative Data Table for Molecular Geometry: The following table is an example of how optimized geometrical parameters for this compound, obtained from DFT calculations, would be presented. Note: These are representative values based on similar structures and not from a specific study on the target compound.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | C2-C3 | ~1.38 Å |

| C3-C(Phenyl) | ~1.48 Å | |

| C6-O(Methoxy) | ~1.36 Å | |

| Bond Angles | C2-C3-C(Phenyl) | ~125° |

| C5-C6-O(Methoxy) | ~118° | |

| Dihedral Angle | Benzofuran-Phenyl | ~0-10° |

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, orbital interactions, and intramolecular bonding within a molecule. wisc.edu It provides a detailed picture of the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. These interactions, known as hyperconjugative interactions, stabilize the molecule. semanticscholar.org

In the case of this compound, NBO analysis would reveal significant interactions between the lone pair orbitals of the furan (B31954) oxygen and the methoxy (B1213986) oxygen with the antibonding orbitals (π*) of the aromatic rings. nih.gov The magnitude of the second-order perturbation energy (E(2)) associated with these donor-acceptor interactions quantifies their stabilizing effect. semanticscholar.org Larger E(2) values indicate stronger electronic delocalization and greater molecular stability. nih.gov This analysis helps in understanding how the methoxy and phenyl substituents electronically influence the benzofuran core.

Illustrative Table for NBO Analysis: This table demonstrates typical results from an NBO analysis, showing key hyperconjugative interactions. Note: The values are for illustrative purposes.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) O(furan) | π(C2-C3) | ~25.5 | π-conjugation |

| LP(2) O(methoxy) | π(C5-C6) | ~18.2 | Resonance stabilization |

| π(C7-C8) | π*(C4-C5) | ~21.0 | Aromatic delocalization |

Molecular Electrostatic Potential (MESP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive behavior. rsc.org The MESP surface is plotted over the electron density, using a color scale to indicate electrostatic potential. rsc.org

For this compound, an MESP map would typically show regions of negative potential (colored red or yellow) localized around the electronegative oxygen atoms of the furan and methoxy groups. These areas are electron-rich and represent likely sites for electrophilic attack. rsc.org Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, indicating electron-deficient areas susceptible to nucleophilic attack. The MESP map provides a clear, intuitive guide to the molecule's reactivity and intermolecular interaction sites. rsc.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, acting as an electron donor, is associated with reactivity towards electrophiles, while the LUMO, an electron acceptor, is related to reactivity towards nucleophiles. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be delocalized over the electron-rich benzofuran ring system, while the LUMO would be distributed across the conjugated π-system, including the phenyl group. nih.govresearchgate.net

Illustrative Table for FMO Analysis: This table shows how FMO energies would be presented. Note: Values are representative examples.

| Parameter | Energy (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 4.3 |

Spectroscopic Property Predictions (Theoretical)

Computational methods can accurately predict various spectroscopic properties, providing valuable data that aids in the interpretation of experimental results.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. semanticscholar.org This technique predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. semanticscholar.org These calculations can be performed for the molecule in the gas phase or in different solvents using models like the Polarizable Continuum Model (PCM). semanticscholar.org

For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region, corresponding to π → π* electronic transitions within the conjugated benzofuran and phenyl systems. researchgate.net The results help in assigning the observed experimental absorption bands to specific electronic transitions, providing a deeper understanding of the molecule's photophysical properties. semanticscholar.org

Illustrative Table for Theoretical UV-Vis Spectra: An example of how theoretical absorption data would be tabulated. Note: The values are for illustrative purposes.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 310 | 0.45 | HOMO → LUMO |

| S0 → S2 | 275 | 0.21 | HOMO-1 → LUMO |

| S0 → S3 | 240 | 0.33 | HOMO → LUMO+1 |

Investigations into related benzofuran derivatives have been conducted, including computational studies on isomers such as 2-phenylbenzofuran and other substituted benzofurans. physchemres.org These studies often employ Density Functional Theory (DFT) to analyze molecular structures, vibrational spectra (IR and Raman), NMR chemical shifts, reactivity descriptors, and to perform molecular docking simulations to understand potential biological activities. physchemres.orgrsc.orgsemanticscholar.orgaip.org

However, specific datasets and analyses—such as computed vibrational wavenumbers, calculated NMR chemical shifts, molecular dynamics simulations for conformational sampling, specific ligand-protein interaction models, and global/local reactivity descriptors—for this compound could not be located. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the specified outline for this particular compound.

Mechanistic Biological Studies and Biochemical Interactions of 6 Methoxy 3 Phenyl Benzofuran Derivatives

Enzyme Inhibition Mechanisms

6-Methoxy-3-phenyl-benzofuran derivatives have been shown to inhibit a variety of enzymes through different mechanisms, highlighting their potential as therapeutic agents.

α-Glucosidase Inhibition: Certain hydroxylated 2-phenylbenzofuran (B156813) derivatives have demonstrated potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.govresearchgate.net One particular derivative was found to be 167 times more active than acarbose, a commercially available α-glucosidase inhibitor. nih.gov Kinetic studies revealed that this compound acts as a mixed-type inhibitor of α-glucosidase. nih.gov The inhibition of this enzyme by this compound derivatives can delay the breakdown of carbohydrates into glucose, thereby helping to manage postprandial hyperglycemia. The structure-activity relationship suggests that hydroxylation enhances the inhibitory activity, whereas methoxylation can reduce it. mdpi.com

Sortase A Inhibition: Benzofuran (B130515) cyanide derivatives have emerged as excellent inhibitors of Sortase A (SrtA), a bacterial enzyme responsible for anchoring virulence factors to the cell wall of Gram-positive bacteria. nih.gov Several of these compounds exhibit IC50 values in the low micromolar range, significantly more potent than the known SrtA inhibitor pHMB. nih.gov Molecular docking studies indicate that these derivatives bind to the active site of SrtA, interacting with key residues such as Cys184. researchgate.net The acrylonitrile moiety in some of these derivatives can act as a Michael acceptor, forming a covalent bond with the thiol group of Cys184, leading to irreversible inhibition. nih.gov

Chorismate Mutase Inhibition: Benzofuran derivatives have also been identified as inhibitors of chorismate mutase, an essential enzyme in the shikimate pathway of bacteria, fungi, and plants for the biosynthesis of aromatic amino acids. nih.gov Specific derivatives have shown in vitro inhibition of chorismate mutase, suggesting their potential as antimicrobial agents. nih.gov

| Enzyme | Derivative Type | IC50 Value | Inhibition Mechanism |

| α-Glucosidase | Hydroxylated 2-phenylbenzofuran | Significantly lower than acarbose | Mixed-type inhibition |

| Sortase A | Benzofuran cyanide | 3.3 μM to 21.8 μM | Covalent binding to active site |

| Chorismate Mutase | Benzofuran derivative | 64-65% inhibition at 30 mM | Not specified |

A series of benzofuran derivatives have been designed and synthesized as novel and potent inhibitors of Lysine-Specific Demethylase-1 (LSD1), a flavin-dependent enzyme that plays a crucial role in epigenetic regulation and has been implicated in cancer. nih.gov One representative compound from this series demonstrated excellent LSD1 inhibition with an IC50 value of 0.065 μM. nih.gov Molecular docking studies have provided insights into the binding modes of these compounds within the active site of LSD1. nih.gov

| Target | Derivative Type | IC50 Value |

| LSD1 | Benzofuran derivative | 0.065 μM |

The inhibitory actions of this compound derivatives often involve direct binding to the active site of the target enzyme. For instance, benzofuran-3-yl(phenyl)methanones have been identified as inhibitors of SIRT1, a NAD+-dependent deacetylase. nih.gov These inhibitors are predicted to bind to the C-pocket of SIRT1, which is the binding site for the nicotinamide moiety of NAD+. nih.gov By occupying this pocket, they block the productive binding of NAD+, thereby inhibiting the deacetylase activity. nih.gov This represents a clear example of competitive inhibition through active site binding.

While specific examples of allosteric modulation by this compound derivatives are not extensively documented, the principle of allostery involves the binding of a modulator to a site topographically distinct from the orthosteric (active) site, inducing a conformational change that alters the enzyme's activity. nih.gov Given the structural diversity of benzofuran derivatives, it is plausible that some may act as allosteric modulators for certain enzymes. Allosteric modulators can offer advantages such as higher selectivity and a ceiling effect on their modulatory action. nih.gov

Antioxidant Mechanisms at the Molecular Level

Derivatives of this compound also exhibit significant antioxidant properties, which are attributed to their ability to counteract oxidative stress at the molecular level.

Computational studies on 2-phenylbenzofuran derivatives have elucidated their free radical scavenging mechanisms. researchgate.net The primary mechanisms involved are:

Hydrogen Atom Transfer (HAT): In this pathway, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE). researchgate.net

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the initial loss of a proton from the antioxidant, followed by the transfer of an electron to the free radical. This pathway is particularly relevant in polar solvents. researchgate.net

The presence of hydroxyl groups on the phenyl ring of the benzofuran scaffold is crucial for their radical scavenging activity.

Anti-Inflammatory Mechanisms of Action

Derivatives of the benzofuran scaffold have demonstrated notable anti-inflammatory properties through the modulation of key signaling pathways. cnr.itmdpi.com Studies on various benzofuran derivatives reveal a significant capacity to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. cnr.itmdpi.com This pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. Inhibition of NF-κB by these compounds effectively suppresses the inflammatory cascade at a fundamental level. cnr.it

Furthermore, these derivatives have been shown to interfere with the MAPK (mitogen-activated protein kinase) signaling pathway, another critical regulator of inflammation. mdpi.com The anti-inflammatory action is also manifested by the ability to restore normal levels of reactive oxygen species (ROS) and nitric oxide (NO) following stimulation by inflammatory agents like lipopolysaccharide (LPS). cnr.itmdpi.com By down-regulating the production of these inflammatory mediators, as well as others like cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2), these compounds effectively mitigate the inflammatory response. cnr.itmdpi.com For instance, a novel synthetic aurone derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), was found to downregulate the expression of pro-inflammatory cytokines and mediators including IL-6, IL-1β, iNOS, and TNF-α in LPS-stimulated cells. researchgate.net

| Compound Class | Pathway/Mediator Inhibited | Cellular Context |

| Methoxy (B1213986) derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans | NF-κB pathway, ROS, NO, Prostaglandin E2 | U937 cells |

| Piperazine (B1678402)/benzofuran hybrids | NF-κB and MAPK pathways, NO, COX-2, TNF-α, IL-6 | RAW-264.7 cells |

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one | IL-6, IL-1β, iNOS, TNF-α, TLR4, CD14 | RAW 264.7 cells |

Modulation of Cellular Biochemical Pathways (Non-Clinical)

Benzofuran derivatives have been identified as potent modulators of cell proliferation, primarily through the inhibition of key enzymes involved in cancer cell signaling. nih.govresearchgate.net A significant mechanism is the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase (TK). nih.gov Overexpression of EGFR is a common feature in various cancers, and its inhibition is a key strategy in anticancer therapy. nih.gov

Certain cyanobenzofuran derivatives have demonstrated strong inhibitory activities against EGFR, with IC50 values comparable to the reference drug gefitinib. nih.gov For example, specific derivatives showed EGFR TK inhibitory activity with IC50 values as low as 0.81 µM and 0.93 µM. nih.gov Mechanistic studies reveal that these compounds can bind effectively to the active site of EGFR TK. nih.gov This inhibition of EGFR signaling disrupts downstream pathways that control cell division and survival, leading to an arrest of the cell cycle, often at the G2/M phase. nih.govresearchgate.net Concurrently, these derivatives can induce apoptosis (programmed cell death), a critical mechanism for eliminating cancerous cells. nih.gov This is evidenced by an increase in the levels of executioner caspases, such as caspase-3, which are pivotal in the apoptotic cascade. nih.gov

The biological activities of benzofuran derivatives are also rooted in their ability to interact with fundamental biomacromolecules. encyclopedia.pubnih.gov It has been proposed that the anticancer activity of benzofurans stems, in part, from their ability to bind to nucleic acids. encyclopedia.pubnih.gov This interaction can interfere with DNA replication and transcription, contributing to their antiproliferative effects.

Beyond nucleic acids, these compounds demonstrate a capacity to interact with proteins, which is crucial for their potential therapeutic applications and distribution in biological systems. encyclopedia.pubnih.gov Studies using bovine serum albumin (BSA) as a model protein have shown that 4-nitrophenyl-functionalized benzofuran derivatives can efficiently bind to serum albumins. encyclopedia.pubnih.gov This binding can alter the secondary structure of the protein and affect its thermal stability. nih.gov Such interactions are significant as serum albumins can act as carriers for these bioactive compounds, influencing their delivery and bioavailability. encyclopedia.pubnih.gov The affinity for protein binding can vary depending on the specific structure of the derivative; for example, a benzomonofuran derivative (BF1) was found to bind BSA with a higher affinity (kD = 28.4 ± 10.1 nM) compared to a benzodifuran derivative (BDF1) (kD = 142.4 ± 64.6 nM). nih.gov

Antimicrobial Activity: Mechanistic Investigations at the Microbial Level

A promising strategy in combating bacterial infections is to target virulence factors rather than bacterial viability, thereby reducing the selective pressure for resistance development. nih.govdtu.dk Sortase A (SrtA), a cysteine transpeptidase found in Gram-positive bacteria, is a key virulence factor responsible for anchoring surface proteins to the cell wall, a crucial step for adhesion and infection. researchgate.netnih.gov

Benzofuran derivatives, specifically those containing a benzofuran cyanide structure, have been identified as potent inhibitors of SrtA. researchgate.netnih.gov The mechanism of inhibition involves the acrylonitrile moiety of these compounds, which acts as a Michael acceptor. nih.gov This group forms a covalent bond with the thiol group of the active site cysteine residue (Cys184) in SrtA, effectively inactivating the enzyme. nih.gov This covalent inhibition is supported by structure-activity relationship studies showing that reduction of the acrylonitrile's double bond to a single bond significantly decreases inhibitory activity. nih.gov The inhibition of SrtA by these compounds leads to a reduction in biofilm formation and a decrease in the bacteria's ability to invade host cells. researchgate.netnih.gov

| Compound Series | Target Enzyme | IC50 Values | Mechanism of Action |

| Benzofuran cyanide derivatives | S. aureus Sortase A | 3.3 µM to 21.8 µM | Covalent binding to Cys184 via acrylonitrile moiety |

The benzofuran ring system is a core structure in numerous compounds with antifungal properties. nih.gov The synthetic drug amiodarone, which is based on a benzofuran ring, exerts its antifungal effect by mobilizing intracellular calcium (Ca2+). nih.gov This disruption of calcium homeostasis is considered a key fungicidal mechanism. nih.gov

Following this lead, studies on other benzofuran derivatives have shown that while their antifungal activity does not always directly correlate with their ability to induce calcium fluxes on their own, they can augment the amiodarone-elicited calcium influx into the cytoplasm. nih.gov This suggests that their antifungal action also involves, at least in part, changes in cytoplasmic calcium concentration. nih.gov For instance, the antifungal activity against pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus was significantly increased upon specific structural modifications, such as the bromination of a methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate derivative. nih.gov Another proposed mechanism for some benzofuran derivatives is the inhibition of fungal N-myristoyltransferase, an enzyme essential for fungal viability. researchgate.net

Advanced Applications and Emerging Research Directions for Benzofuran Based Compounds Non Pharmacological

Applications in Materials Science and Engineering

The rigid, planar structure and electron-rich nature of the benzofuran (B130515) ring system are pivotal to its utility in materials science. alfa-chemistry.com These characteristics facilitate π-π stacking and efficient charge transport, which are essential for the performance of organic electronic devices. The strategic placement of substituents on the benzofuran core, such as the electron-donating methoxy (B1213986) group and the π-conjugated phenyl group in 6-Methoxy-3-phenyl-benzofuran, allows for the fine-tuning of electronic energy levels (HOMO/LUMO), solubility, and stability, thereby enhancing their performance in various material applications. alfa-chemistry.com

Compounds containing the benzofuran moiety have been investigated as building blocks for conjugated polymers and small molecules used in the active layers of these devices. researchgate.net For instance, benzofuran derivatives containing a thiophene ring have been instrumental in creating highly efficient organic photovoltaics. acs.orgnih.gov The design of fused-ring systems incorporating benzofuran can enhance the material's strength and luminescence. alfa-chemistry.com Benzofuran can also be combined with other heterocyclic systems like benzothiazole and benzimidazole to create ambipolar semiconductor materials, which are valuable in the field of organic microelectronics. alfa-chemistry.com The structural attributes of this compound make it a candidate for investigation in these applications, where its specific substitution pattern could be leveraged to optimize charge transport and device performance.

| Application Area | Key Properties of Benzofuran Derivatives | Potential Role of this compound |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Excellent carrier transport, stability, rigidity. alfa-chemistry.com Can be designed as ambipolar materials. alfa-chemistry.com | The phenyl and methoxy groups can modulate charge mobility and energy levels. |

| Organic Photovoltaics (OPVs) | Used in building highly efficient donor and acceptor materials. acs.orgresearchgate.net Increased ionization potential improves stability. alfa-chemistry.com | Could serve as a building block for novel photoactive polymers or small molecules. |

The benzofuran scaffold is a key component in the development of fluorescent materials for organic optoelectronics, including Organic Light Emitting Diodes (OLEDs). alfa-chemistry.com Benzofuran derivatives often exhibit high fluorescence quantum yields and their chemical structure can be easily modified to tune their emission properties. alfa-chemistry.comresearchgate.net For instance, 2-phenylbenzofuran (B156813) is known to be a highly fluorescent compound. acs.org

Researchers have successfully synthesized benzofuran-based molecules that form fluorescent organic nanoparticles (FONs), which show enhanced fluorescence intensity in aqueous media. acs.org These materials have potential applications in various fields, including the development of fluorescent probes and organic devices. acs.orgresearchgate.net The incorporation of the 6-methoxy and 3-phenyl groups in the benzofuran structure is a strategic approach to modify the photophysical properties, potentially leading to materials with tailored absorption and emission characteristics suitable for advanced optoelectronic applications. acs.org

Catalyst Development for Benzofuran Synthesis

The increasing demand for structurally diverse benzofuran derivatives has spurred significant research into the development of novel and efficient catalytic methods for their synthesis. nih.govacs.org Transition-metal-catalyzed reactions have been particularly prominent, offering powerful tools for constructing the benzofuran core with high selectivity and functional group tolerance. acs.org These methods are crucial for synthesizing complex molecules like this compound from readily available starting materials. thieme.de

Various transition metals, including palladium, copper, nickel, ruthenium, and iron, have been employed to catalyze the formation of the benzofuran ring through different mechanistic pathways such as intramolecular cyclization and cross-coupling reactions. acs.orgnih.govthieme.de

Key Catalytic Systems for Benzofuran Synthesis:

Palladium-based catalysts are widely used for reactions like Sonogashira coupling followed by cyclization, as well as C-H activation/oxidation sequences. nih.govnih.gov

Copper-based catalysts are often used for coupling/cyclization reactions of terminal alkynes with various partners and in one-pot syntheses involving multiple components. acs.orgnih.gov

Nickel-catalyzed methods have been developed for intramolecular nucleophilic addition reactions to form the benzofuran ring. thieme.de

Ruthenium-catalyzed reactions can proceed via C-H alkenylation followed by annulation. nih.gov

Iron-catalyzed cyclizations of electron-rich aryl ketones provide another route to the benzofuran core. nih.gov

| Catalyst System | Type of Reaction | Key Features | Reference |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) | Sonogashira coupling, C-H activation, Tandem reactions | High efficiency and functional group tolerance. | nih.govnih.gov |

| Copper (e.g., CuI, CuBr) | Coupling/cyclization, One-pot multicomponent reactions | Economical and used in combination with other metals. | acs.orgnih.govorganic-chemistry.org |

| Nickel | Intramolecular nucleophilic addition | Effective for forming 3-aryl benzofurans. | thieme.de |

| Ruthenium | Dehydrative C-H alkenylation and annulation | Uses readily available starting materials like phenols and diols. | nih.govorganic-chemistry.org |

| Iron (e.g., FeCl₃) | Intramolecular cyclization of aryl ketones | Mediates direct oxidative aromatic C–O bond formation. | nih.gov |

Development of Novel Synthetic Reagents and Methodologies

Beyond transition-metal catalysis, significant progress has been made in developing novel synthetic methodologies and reagents for constructing the benzofuran skeleton. rsc.org These innovative approaches often provide metal-free alternatives and enable the synthesis of highly substituted benzofurans that may be difficult to access through traditional methods. nih.gov

One notable area of development is the use of hypervalent iodine reagents. organic-chemistry.org For example, (diacetoxyiodo)benzene can be used either stoichiometrically or catalytically to mediate the oxidative cyclization of 2-hydroxystilbenes into 2-arylbenzofurans in good yields. nih.govorganic-chemistry.org

Recently, researchers at Tokyo University of Science developed a new technique to synthesize various benzofurans through a precise molecular rearrangement and substituent migration. quantumzeitgeist.comtus.ac.jp This method, which involves treating a substituted phenol (B47542) with an alkynyl sulfoxide and trifluoroacetic anhydride, allows for the production of diverse and highly substituted benzofurans from easily accessible starting materials. tus.ac.jprsc.org Such advanced methodologies are critical for the efficient and modular synthesis of specific derivatives like this compound.

Other modern approaches include:

Intramolecular cyclization of various precursors like o-alkenylphenols and o-alkynylphenols. nih.govmdpi.com

Intermolecular cyclization strategies that form multiple bonds in a single operation. mdpi.com

Visible-light-mediated catalysis , offering a greener approach to benzofuran synthesis. nih.gov

Domino reactions promoted by Lewis acids like boron trifluoride diethyl etherate. nih.gov

These evolving synthetic strategies expand the toolkit available to chemists, facilitating the creation of novel benzofuran-based compounds for a range of applications. divyarasayan.org

Interdisciplinary Research Integrating this compound

The versatile benzofuran scaffold is finding applications in various interdisciplinary research fields beyond materials science, such as in the development of agrochemicals and chemical biology probes. researchgate.netresearchgate.net

In the field of agrochemicals, certain benzofuran-based compounds have been developed as herbicides. wikipedia.org For example, the commercial herbicides ethofumesate and benfuresate are based on the benzofuran structure. wikipedia.org The structural diversity of benzofuran derivatives allows for the exploration of new active ingredients for crop protection. While specific studies on this compound in this context are not widely reported, its structural motifs are relevant to the design of new agrochemical agents. Some natural benzofurans have also been investigated for their insect antifeedant properties. mdpi.com

In chemical biology, the fluorescent properties of many benzofuran derivatives make them attractive candidates for the development of chemical probes and sensors. researchgate.net These molecules can be designed to interact with specific biological targets and report on their presence or activity through changes in their fluorescence. The this compound structure could be a valuable starting point for designing new fluorescent probes, where the phenyl and methoxy groups can be further functionalized to modulate solubility, cell permeability, and target specificity.

Q & A

Q. What are the optimal synthetic routes for 6-Methoxy-3-phenyl-benzofuran, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via pseudo three-component methods using aryl propargyl ethers and α-ketoesters under acidic conditions. For example, a one-pot cascade reaction with BF₃·Et₂O as a catalyst in dichloromethane at 0°C achieves moderate yields (~52–70%). Optimization involves adjusting substituent electronic effects (e.g., electron-donating methoxy groups improve stability) and purification via flash chromatography (ethyl acetate/petroleum ether gradients). Pre-cooling reagents and inert atmospheres (N₂/Ar) minimize side reactions .

Q. How can NMR spectroscopy resolve structural ambiguities in benzofuran derivatives like this compound?

- Methodological Answer : Use high-resolution ¹H and ¹³C NMR (e.g., 600 MHz) to distinguish regioisomers and confirm substitution patterns. Key diagnostic signals include:

- ¹H NMR : Methoxy protons at δ 3.80–3.84 ppm (singlet, integrating for 3H), aromatic protons in the benzofuran core (δ 6.5–7.6 ppm), and coupling patterns (e.g., doublets for para-substituted phenyl groups).

- ¹³C NMR : Carbonyl signals (δ 160–165 ppm for ketones/esters) and quaternary carbons in the benzofuran ring (δ 100–110 ppm). Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*) to validate assignments .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer : Employ LC-MS/MS with a C18 column (e.g., Waters XBridge) and gradient elution (0.1% formic acid in water/acetonitrile). Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) pre-conditioned with methanol and water improves sensitivity. Spike with deuterated internal standards (e.g., triclosan-d₃) to correct matrix effects. Limit of detection (LOD) can reach 0.1 ng/mL in environmental matrices .

Advanced Research Questions

Q. How do computational methods (DFT) predict the electronic properties of this compound, and what functional is most accurate?

- Methodological Answer : Hybrid functionals like B3LYP (Becke-3-parameter-Lee-Yang-Parr) with exact exchange terms and gradient corrections (e.g., 6-311++G** basis set) provide reliable HOMO-LUMO gaps and dipole moments. For thermochemical accuracy (e.g., atomization energies), include exact-exchange terms (e.g., B3LYP-D3 with Grimme dispersion corrections), reducing average absolute deviations to <3 kcal/mol . Validate with experimental UV-Vis spectra (TD-DFT) and X-ray crystallography.

Q. How can regioselectivity challenges in benzofuran functionalization be addressed for derivatives like this compound?

- Methodological Answer : Regioselective C–H activation at the 5-position can be achieved using Pd(OAc)₂ with directing groups (e.g., pyridines) under microwave irradiation (120°C, 30 min). For electrophilic substitution, steric hindrance from the 3-phenyl group directs reactions to the 4- or 6-positions. Computational Fukui indices (NPA charges) predict electrophilic/nucleophilic sites, guiding synthetic design .

Q. What strategies resolve contradictions between experimental and computational data for benzofuran derivatives?

- Methodological Answer : Discrepancies in bond lengths or vibrational frequencies often arise from solvent effects or basis set limitations. Use polarizable continuum models (PCM) in DFT simulations to account for solvent polarity. For NMR shifts, apply the gauge-including atomic orbital (GIAO) method. Cross-validate with alternative functionals (e.g., ωB97X-D) and experimental techniques like X-ray photoelectron spectroscopy (XPS) .

Q. How can multi-step syntheses integrate this compound into complex natural product analogs?

- Methodological Answer : Use cascade reactions combining [3,3]-sigmatropic rearrangements and aromatization. For example, react (6-methoxybenzofuran-3-yl)methanol with 3-methoxyphenol under Mitsunobu conditions (DIAD, PPh₃) to form ether intermediates. Subsequent oxidation with SeO₂ in dioxane (reflux, 48 h) yields fused benzofurochromenones. Monitor reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexanes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.